molecular formula C10H12N2 B1408599 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine CAS No. 1355225-37-4

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Cat. No. B1408599
M. Wt: 160.22 g/mol
InChI Key: VWRHDQSMLHFACB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a compound with the molecular formula C9H10N2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine, can be achieved from ketones, aldehydes, and nitro alkanes via hydrogenative cyclization . A highly active, selective, and reusable nickel catalyst has been developed and employed for this synthesis .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine can be represented by the InChI code: 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 . The compound has a molecular weight of 146.19 g/mol .


Chemical Reactions Analysis

The key to the general hydrogenation/cyclization reaction in the synthesis of 3,4-dihydro-2H-pyrroles is a highly active, selective, and reusable nickel catalyst . This catalyst is capable of hydrogenating aliphatic nitro compounds while tolerating a ketone as a functional group .

Scientific Research Applications

Application in Medicinal Dendrobium Species

Scientific Field: Plant Science, Medicinal Chemistry

Summary of Application

This compound is found in Dendrobium plants, which are known for their medicinal properties. It is involved in the biosynthesis pathways of alkaloids, a group of active chemicals in these plants .

Methods of Application: As a precursor, 2-(3,4-dihydro-2H-pyrrol-5-yl)benzoic acid is transformed into lactone by an addition reaction, followed by methylation on the nitrogen atom to yield shihunine .

Application in Catalysis and Biomedical Applications

Scientific Field: Catalysis, Biomedical Engineering

Application in Pyrrole Synthesis

Scientific Field: Organic Chemistry

Summary of Application

This compound can be used in the synthesis of pyrroles, a class of organic compounds. Pyrroles are important in the field of organic chemistry due to their presence in many natural products and pharmaceuticals .

Application in N-Acylpyrroles Preparation

Scientific Field: Organic Chemistry

Methods of Application: The preparative procedure is highly tolerant of various functional groups .

Application in Pyridinium Synthesis

Scientific Field: Organic Chemistry

Summary of Application

This compound is used in the synthesis of pyridinium, a class of organic compounds. Pyridinium compounds are important in the field of organic chemistry due to their presence in many natural products and pharmaceuticals .

Application in N-Sulfonyl- and N-Acylpyrroles Preparation

Scientific Field: Organic Chemistry

Methods of Application: Under an oxygen atmosphere, the reaction worked smoothly without the need of hydroperoxide oxidants .

properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHDQSMLHFACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 2
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 3
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 4
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 5
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 6
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

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